5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core with a phenylprop-1-en-1-yl substituent. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-1-en-1-ylamine with a furo[2,3-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as xylene or toluene, followed by purification steps like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce amine-substituted derivatives.
Scientific Research Applications
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which is crucial in cancer treatment.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying cellular processes and signaling pathways.
Industrial Applications: Its derivatives are explored for use in pharmaceuticals and agrochemicals due to their bioactive properties.
Mechanism of Action
The mechanism of action of 5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its protein kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another potent kinase inhibitor with similar biological activities.
Quinazoline: Widely studied for its anticancer properties.
Uniqueness
5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine stands out due to its unique furo[2,3-d]pyrimidine core, which provides distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
5-[(E)-3-phenylprop-1-enyl]furo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H14N4O/c16-13-12-11(9-20-14(12)19-15(17)18-13)8-4-7-10-5-2-1-3-6-10/h1-6,8-9H,7H2,(H4,16,17,18,19)/b8-4+ |
InChI Key |
LTRLMNJMVCTBHV-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/C2=COC3=NC(=NC(=C23)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC2=COC3=NC(=NC(=C23)N)N |
Origin of Product |
United States |
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